molecular formula C7H10N2O2 B031031 Ethyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 4027-57-0

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B031031
CAS No.: 4027-57-0
M. Wt: 154.17 g/mol
InChI Key: BOTXQJAHRCGJEG-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyrazole-5-carboxylate can be prepared by reacting ethyl acetylpyruvate and hydrazine.

Properties

IUPAC Name

ethyl 5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTXQJAHRCGJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193259
Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-57-0
Record name 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester
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Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
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Record name 4027-57-0
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Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
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Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
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Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in the formation of metal complexes?

A1: this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. [] Specifically, it coordinates to copper ions via the nitrogen atom (N2) in the pyrazole ring and the oxygen atom (O) of the carboxylate group. [] This bidentate coordination forms two five-membered chelate rings, contributing to the stability of the resulting copper complex. []

Q2: How does this compound interact with metal surfaces in corrosive environments?

A2: While the provided research focuses on copper complexation, [] other studies demonstrate that this compound exhibits corrosion inhibition properties for steel in phosphoric acid. [] This suggests that the molecule can adsorb onto the metal surface, forming a protective layer that hinders the corrosive attack of the acid. The exact mechanism of adsorption and the nature of the protective layer require further investigation.

Q3: What computational chemistry approaches have been used to study this compound, and what insights have they provided?

A3: Density Functional Theory (DFT) calculations at the B3LYP/3-21G* level have been employed to investigate the inhibitory action of this compound against steel corrosion. [] These calculations allowed researchers to determine various quantum chemical parameters, including HOMO (highest occupied molecular orbital), LUMO (lowest unoccupied molecular orbital), dipole moment, and electronegativity. [] These parameters offer valuable insights into the molecule's reactivity, electron donating/accepting ability, and its potential to interact with metal surfaces.

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